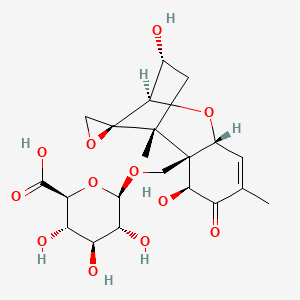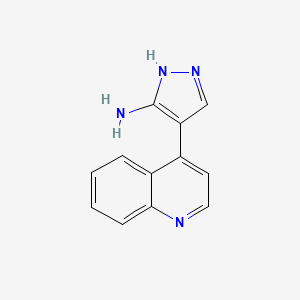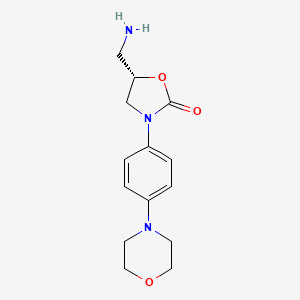
(S)-5-Aminomethyl-3-(4-morpholinophenyl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . Morpholine derivatives have been studied for their antibacterial properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides, have been synthesized and screened for their in vitro antibacterial properties .Scientific Research Applications
Antibacterial Properties
Overview
(S)-5-Aminomethyl-3-(4-morpholinophenyl)-1,3-oxazolidin-2-one: has been investigated for its antibacterial activity against various bacterial strains. Let’s explore its applications in this context.
Research Findings
A study synthesized a series of novel N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides, including this compound. These derivatives were screened for in vitro antibacterial properties against gram-negative (Staphylococcus aureus, Bacillus subtilis, Escherichia coli) and gram-positive (Enterobacter aerogenes, Pseudomonas aeruginosa, Bacillus cereus) bacterial strains .
Key Results:
DNA Gyrase Inhibition
In addition to antibacterial properties, this compound was evaluated as a DNA Gyrase enzyme inhibitor through in silico studies. Molecular docking simulations identified ligands responsible for its antibacterial activity. Notably, compounds 8k, 8l, 8i, and 8h demonstrated favorable moldock scores .
Other Applications
While antibacterial research is a prominent area, further exploration is needed to uncover additional applications of this compound. Researchers may investigate its potential in related fields such as drug design, heterocyclic chemistry, and molecular interactions.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It’s plausible that it may interact with its targets (potentially protein kinases) and cause changes that inhibit their function . This could lead to a variety of downstream effects, depending on the specific kinases inhibited.
Biochemical Pathways
Inhibition of protein kinases can affect a wide range of cellular processes, including cell growth, differentiation, migration, and metabolism .
Pharmacokinetics
Similar compounds, such as linezolid, a broad-spectrum oxazolidinone antibiotic, have been studied for their pharmacokinetic properties . Linezolid has been found to have good bioavailability and is used to treat infections with multidrug-resistant Gram-positive bacteria .
Result of Action
The inhibition of protein kinases can lead to a variety of effects, including the inhibition of cell growth, differentiation, migration, and metabolism .
properties
IUPAC Name |
(5S)-5-(aminomethyl)-3-(4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c15-9-13-10-17(14(18)20-13)12-3-1-11(2-4-12)16-5-7-19-8-6-16/h1-4,13H,5-10,15H2/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZALKCNAYMXWQM-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N3CC(OC3=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



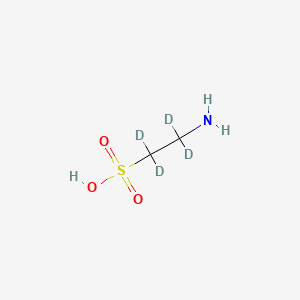
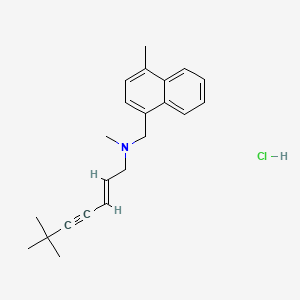

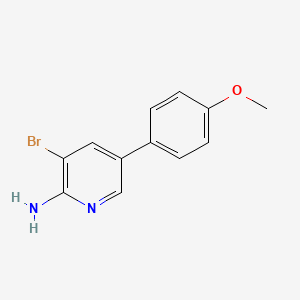

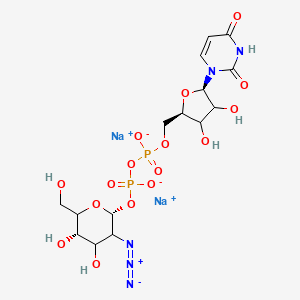
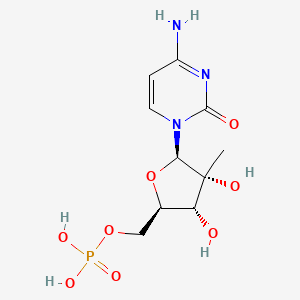
![5-Oxo-DL-proline-[d5]](/img/structure/B583199.png)
